molecular formula C5H12ClNO B1592565 2-Methylmorpholine hydrochloride CAS No. 59229-57-1

2-Methylmorpholine hydrochloride

Cat. No.: B1592565
CAS No.: 59229-57-1
M. Wt: 137.61 g/mol
InChI Key: PJYFXNZOOMGPIL-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Secondary Amines and Morpholine (B109124) Derivatives

2-Methylmorpholine (B1581761) hydrochloride belongs to the class of cyclic secondary amines, which are characterized by a nitrogen atom incorporated into a ring structure and bonded to one hydrogen atom and two carbon atoms. researchgate.netnih.gov These motifs are prevalent in a vast array of bioactive natural products and synthetic molecules. nih.gov More specifically, it is a derivative of morpholine, a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.orgwikiwand.com The presence of the ether oxygen imparts distinct polarity and solubility characteristics to morpholine and its derivatives. wikipedia.org The hydrochloride salt form is generated by treating 2-methylmorpholine with hydrochloric acid, resulting in the protonation of the nitrogen atom to form the morpholinium cation. wikipedia.org

Historical Perspectives on Morpholine Chemistry and its Salt Forms

The parent compound, morpholine, was first synthesized in the late 1800s by the German chemist Ludwig Knorr. chemceed.com Initially, he incorrectly believed it to be a part of the morphine structure, which led to its name. wikipedia.orgchemceed.com Over the years, the versatility of morpholine and its derivatives has been widely recognized in industrial and research settings. chemceed.com Morpholine itself is produced on a large scale for various applications, including as a solvent, corrosion inhibitor, and fungicide. britannica.comnih.gov The formation of salts, such as the hydrochloride, is a fundamental chemical manipulation that enhances the stability and water solubility of the parent amine, facilitating its use in aqueous reaction media and biological systems.

Significance of 2-Methylmorpholine Hydrochloride in Contemporary Organic and Medicinal Chemistry Research

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles. nih.govresearchgate.net this compound serves as a valuable chiral building block in the synthesis of complex molecules. The methyl group at the 2-position introduces a stereocenter, allowing for the creation of specific stereoisomers of target compounds, which is crucial for their biological activity. Its utility is demonstrated in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. nih.govresearchgate.net In organic synthesis, cyclic secondary amines like 2-methylmorpholine are utilized in a variety of transformations, including their use as bases or as precursors for the formation of enamines and other reactive intermediates. wikipedia.orgnih.gov

Overview of Enantiomeric Forms and their Research Relevance

The presence of a chiral center at the 2-position of the morpholine ring means that this compound can exist as two enantiomers: (S)-2-Methylmorpholine hydrochloride and (R)-2-Methylmorpholine hydrochloride. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules.

(S)-2-Methylmorpholine Hydrochloride in Research

The (S)-enantiomer is a key chiral intermediate in various synthetic applications. Research has demonstrated its utility in the asymmetric synthesis of complex target molecules where the stereochemistry of the final product is critical for its intended function.

(R)-2-Methylmorpholine Hydrochloride in Research

Similarly, (R)-2-Methylmorpholine hydrochloride is a valuable chiral building block. chemsrc.comamericanelements.comachemblock.com It is utilized in the synthesis of specific enantiopure compounds in medicinal and materials chemistry. americanelements.com3wpharm.com The availability of both enantiomers allows for the exploration of stereospecific interactions in biological systems and the development of stereoselective catalysts.

Property(R)-2-Methylmorpholine hydrochloride
CAS Number 168038-14-0 chemsrc.comamericanelements.comachemblock.com
Molecular Formula C5H12ClNO americanelements.comachemblock.com
Molecular Weight 137.61 g/mol americanelements.comachemblock.com
IUPAC Name (2R)-2-methylmorpholine;hydrochloride americanelements.com
SMILES CC1CNCCO1.Cl americanelements.com

Diastereomeric Considerations (e.g., cis- and trans-, when applicable to derivatives)

When additional substituents are introduced onto the morpholine ring, the possibility of diastereomers arises. For instance, 2,6-dimethylmorpholine (B58159) can exist as cis and trans isomers. nih.govthermofisher.com The relative orientation of the two methyl groups (either on the same side or opposite sides of the ring) can significantly influence the molecule's shape, reactivity, and biological activity. Research has shown that the cis and trans isomers of 2,6-dimethylmorpholine derivatives can exhibit different antifungal and antibacterial properties, with the cis isomer often showing higher activity. This highlights the importance of controlling diastereoselectivity in the synthesis of substituted morpholine derivatives for specific applications.

CompoundIsomerism
2,6-Dimethylmorpholinecis and trans diastereomers nih.govthermofisher.com
2,6-Dimethylmorpholine hydrochlorideCan exist as corresponding salts of the cis and trans isomers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626842
Record name 2-Methylmorpholine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20626842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59229-57-1
Record name 59229-57-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Methylmorpholine Hydrochloride and Its Analogs

General Synthetic Strategies for Morpholine (B109124) Ring Systems

The construction of the morpholine ring can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Key strategies include cyclization reactions, the use of vicinal amino alcohols, and syntheses involving oxiranes and aziridines. researchgate.netresearchgate.netosi.lvnih.gov

Cyclization Reactions in Morpholine Synthesis

Cyclization reactions are a cornerstone of morpholine synthesis. osi.lvnih.gov These reactions typically involve the formation of the ether and amine linkages of the morpholine ring in a sequential or concerted manner. A variety of cyclization strategies have been developed, often utilizing transition metal catalysis to facilitate the ring-closing process. researchgate.net

One notable method involves the gold-catalyzed cyclization of alkynylamines or alkynylalcohols. rsc.orgrsc.org This approach provides a convenient and efficient route to morpholine and piperazine (B1678402) derivatives with moderate to good yields, proceeding smoothly with a low catalyst loading of 1.0 mol%. rsc.orgrsc.org Deuterium labeling studies support a plausible mechanism involving a cascade of cyclization and isomerization steps to form the six-membered ring. rsc.orgrsc.org

Another strategy is the palladium-catalyzed carboamination reaction. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is the reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov This approach is versatile, enabling the synthesis of fused bicyclic morpholines and other disubstituted products. nih.gov

A Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)2(TFA)2 system, also provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Approaches from Vicinal Amino Alcohols and their Derivatives

Vicinal amino alcohols are among the most common and readily available starting materials for morpholine synthesis. researchgate.netresearchgate.netnih.gov A straightforward and efficient method involves a sequence of coupling, cyclization, and reduction reactions starting from amino alcohols and α-haloacid chlorides. This methodology has been successfully applied to the synthesis of a wide range of mono-, di-, and trisubstituted morpholines, as well as spiro and ring-fused analogs, often with good to excellent yields. researchgate.net

A simple and high-yielding, one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.org A key aspect of this method is the ability to achieve clean isolation of N-monoalkylation products from a simple SN2 reaction between the 1,2-amino alcohol and ethylene sulfate. organic-chemistry.orgchemrxiv.org

Syntheses via Oxiranes and Aziridines

Oxiranes and aziridines serve as valuable three-membered ring precursors for the synthesis of morpholines. researchgate.netresearchgate.netnih.gov These strained heterocycles can undergo ring-opening reactions with suitable nucleophiles, followed by intramolecular cyclization to form the morpholine ring.

A metal-free, one-pot strategy for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been developed. nih.gov This method employs ammonium (B1175870) persulfate to facilitate the SN2-type ring opening of aziridines with halogenated alcohols, followed by cyclization of the resulting haloalkoxy amine. nih.gov A key advantage of this protocol is the ability to produce optically pure morpholines by starting with chiral aziridines. nih.gov

Lewis acid-catalyzed ring-opening of activated aziridines and azetidines with halogenated alcohols, followed by base-mediated intramolecular cyclization, provides a highly regio- and stereoselective route to a variety of substituted morpholines and their homologues in high yields and enantioselectivities. nih.gov

Enantioselective and Asymmetric Synthesis of Chiral 2-Methylmorpholine (B1581761) Hydrochloride

The synthesis of specific enantiomers of 2-Methylmorpholine hydrochloride is of significant interest due to the often differing biological activities of stereoisomers. Enantioselective and asymmetric strategies aim to control the stereochemistry at the C2 position of the morpholine ring. researchgate.netrsc.orgrsc.orgorganic-chemistry.orgnih.govnih.gov

Utilization of Chiral Starting Materials and Catalysts

A common approach to enantiomerically pure morpholines is the use of chiral starting materials. nih.gov For instance, the enantioselective synthesis of (R,R)- and (S,S)-enantiomers of certain morpholine derivatives has been achieved starting from commercially available 3-chlorocinnamic acid, utilizing the Sharpless asymmetric epoxidation to establish the key stereocenters. nih.gov

Chiral catalysts play a crucial role in asymmetric synthesis, enabling the formation of one enantiomer in preference to the other. youtube.com These catalysts, which can be enzymes, chiral organic molecules, or chiral metal complexes, create a chiral environment that influences the reaction pathway. youtube.com In the context of morpholine synthesis, chiral catalysts can be employed in various reactions, including asymmetric hydrogenation and cyclization reactions, to induce enantioselectivity. nih.govsemanticscholar.org The development of dual-catalyst systems, where two distinct chiral catalysts are used, offers an additional dimension for fine-tuning the catalytic system to achieve high enantioselectivity. nih.gov

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of chiral morpholines. A notable development is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle. nih.govsemanticscholar.orgrsc.org This method allows for the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org

The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation is considered more challenging than that of their 3-substituted counterparts due to the congested environment and electron-rich nature of the dehydromorpholine substrates. nih.govajchem-b.com The introduction of an N-acyl directing group is a common strategy to activate the enamine substrates and overcome their low reactivity. nih.govajchem-b.com

The following table summarizes the enantiomeric excess (ee) achieved for various substrates in the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a SKP–Rh complex.

SubstrateProductee (%)Reference
1a2a99 semanticscholar.org
1b2b99 semanticscholar.org
1c2c99 semanticscholar.org
1d2d99 semanticscholar.org
1e2e99 semanticscholar.org
1f2f99 semanticscholar.org
1g2g99 semanticscholar.org
1h2h99 semanticscholar.org
1i2i98 semanticscholar.org
1j2j99 semanticscholar.org
1k2k99 semanticscholar.org
1l2l99 semanticscholar.org
1m2m99 semanticscholar.org
1n2n99 semanticscholar.org
1o2o99 semanticscholar.org
1p2p99 semanticscholar.org
1q2q99 semanticscholar.org
1r2r99 semanticscholar.org
1s2s99 semanticscholar.org
1t2t99 semanticscholar.org
1u2u81 semanticscholar.org
1v2v58 semanticscholar.org
1w2w91 semanticscholar.org

Catalytic Asymmetric Heteroannulation Approaches

The creation of chiral morpholine scaffolds, the core of molecules like 2-methylmorpholine, is increasingly achieved through catalytic asymmetric heteroannulation. This strategy involves the cyclization of two different components to form the heterocyclic ring in an enantioselective manner. Researchers have developed various catalytic systems to achieve high yields and stereocontrol.

One prominent approach involves a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl or alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, which can be described as an asymmetric aza-benzilic ester rearrangement. acs.org

Another effective method utilizes a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov Starting with ether-containing aminoalkyne substrates, a bis(amidate)bis(amido)Ti catalyst facilitates a hydroamination to yield a cyclic imine. This intermediate is then reduced using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to produce chiral 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the catalyst's ligand are critical for achieving high enantioselectivity. nih.gov

These catalytic strategies represent powerful tools for accessing enantiomerically pure morpholine derivatives, which are crucial precursors for synthesizing specific stereoisomers of compounds like this compound.

One-Pot Catalytic Methodologies for Chiral Morpholin-2-ones

A notable one-pot asymmetric synthesis for C3-substituted morpholin-2-ones has been developed. acs.org This method employs a sequential reaction cascade initiated by a quinine-derived urea (B33335) catalyst. The process begins with a Knoevenagel reaction between aldehydes and (phenylsulfonyl)acetonitrile, followed by an asymmetric epoxidation. acs.org The resulting epoxide intermediate is not isolated but is subjected to a domino ring-opening cyclization (DROC) with a suitable amino alcohol, such as 2-benzylamino ethanol, to furnish the final morpholin-2-one (B1368128) product in good to high yields and enantioselectivity. acs.org

The versatility of this one-pot approach has been demonstrated in the rapid synthesis of key intermediates for pharmacologically active molecules. acs.org By telescoping multiple catalytic steps, this methodology provides a direct and efficient route to complex chiral heterocycles from simple, commercially available starting materials.

Derivatization and Functionalization Strategies for this compound

Chemical Modification for Enhanced Properties

The functionalization of the morpholine core is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. Chemical modifications can enhance therapeutic efficacy, improve stability, or introduce new functionalities.

An example of such modification is the synthesis of novel N-methylmorpholine-substituted benzimidazolium salts, which have been investigated as potential α-glucosidase inhibitors. mdpi.com In this work, the morpholine moiety is attached to a benzimidazole (B57391) core, and subsequent quaternization of the benzimidazole nitrogen leads to the formation of a salt with potentially enhanced biological activity. mdpi.com Another instance involves grafting 4-(2-chloroethyl) morpholine hydrochloride onto carboxymethyl cellulose (B213188) hydrogels. This modification was shown to significantly improve the thermal stability and surface morphology of the hydrogels, demonstrating how derivatization can enhance material properties. researchgate.net

These examples underscore the principle that the morpholine scaffold serves as a versatile template that can be chemically altered to achieve desired enhancements in the final product's characteristics.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of 2-methylmorpholine allows for the exploration of structure-activity relationships and the development of analogs with tailored properties. Various synthetic methods have been established to introduce substituents at different positions of the morpholine ring.

One powerful technique is the Palladium-catalyzed carboamination reaction. This method can be used to couple N-aryl ethanolamine derivatives with aryl or alkenyl bromides to generate substituted morpholines, often as single stereoisomers. nih.gov For instance, enantiopure N-Boc amino alcohols can be converted to O-allyl ethanolamines, which then undergo Pd-catalyzed coupling to yield cis-3,5-disubstituted morpholines. nih.gov

Another approach involves the ring opening of activated heterocycles. For example, 2- and 3-substituted morpholine congeners can be synthesized from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates using base catalysis to yield morpholine hemiaminals, which can be further elaborated. acs.org Additionally, substituted morpholino nucleoside derivatives have been synthesized via the oxidation of ribonucleosides to a dialdehyde, followed by reductive amination with various alkylamines. nih.gov

The table below summarizes selected findings on the synthesis of substituted morpholine derivatives.

Starting MaterialsKey Reagents/CatalystsProduct TypeReference
N-aryl ethanolamine derivatives, Aryl bromidesPd(OAc)₂, P(2-furyl)₃Substituted morpholines nih.gov
2-Tosyl-1,2-oxazetidine, α-formyl carboxylatesBase catalysis2- and 3-substituted morpholines acs.org
Ribonucleosides, Alkylamine hydrochloridesSodium periodate, NaBH₃CNSubstituted morpholino nucleosides nih.gov

These diverse synthetic routes provide a robust toolbox for creating a wide array of substituted morpholine derivatives, which can then be converted to their hydrochloride salts.

Formation of Hydrochloride Salts in Synthetic Procedures

The formation of a hydrochloride salt is a common final step in the synthesis of amine-containing compounds like 2-methylmorpholine, often improving their stability, solubility, and handling characteristics. The procedure for salt formation is generally straightforward.

A typical laboratory method involves dissolving the free base of the morpholine derivative in a suitable aprotic solvent, such as diethyl ether or toluene. researchgate.net Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in ether) is added dropwise, or anhydrous HCl gas is passed through the solution. researchgate.net This causes the protonation of the basic nitrogen atom of the morpholine ring, leading to the precipitation of the hydrochloride salt, which can then be isolated by filtration.

In larger-scale industrial processes, different methods may be employed. For example, a process for preparing morpholine hydrochloride involves reacting morpholine directly with ammonium chloride in a solvent like xylene at elevated temperatures (e.g., >120°C). google.com In many synthetic sequences reported in the literature, the hydrochloride salt is formed during the aqueous workup phase by acidifying the reaction mixture with aqueous HCl to a specific pH, followed by extraction of the product. acs.org The choice of method depends on the scale of the reaction, the properties of the specific morpholine derivative, and the desired purity of the final salt.

Chemical Reactivity and Mechanistic Investigations of 2 Methylmorpholine Hydrochloride

Role as a Cyclic Secondary Amine in Organic Reactions

2-Methylmorpholine (B1581761) is a heterocyclic compound featuring a six-membered ring containing both an ether and a secondary amine functional group. wikipedia.org As a secondary amine, its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which allows it to function as both a base and a nucleophile. atamankimya.com However, the presence of the ring oxygen atom withdraws electron density from the nitrogen through an inductive effect. This makes 2-methylmorpholine, and morpholine (B109124) in general, less basic and less nucleophilic than structurally similar cyclic secondary amines like piperidine. wikipedia.orgfrontiersin.org

The reactivity of 2-methylmorpholine is typical of secondary amines and includes participation in reactions such as enamine formation, acylation, sulfonation, and alkylation at the nitrogen atom. wikipedia.orgnih.gov It can be used as a solvent and as a precursor for more complex molecules like dyes and surfactants. chembk.com

When protonated to form 2-methylmorpholine hydrochloride, the chemical properties change significantly. The nitrogen's lone pair is engaged in a bond with a proton, neutralizing its nucleophilicity and basicity. In this salt form, the compound primarily serves as a mild acid or a source of the 2-methylmorpholine cation in solution.

Reaction Mechanisms Facilitated by this compound

The mechanistic pathways involving 2-methylmorpholine and its hydrochloride salt are diverse, leveraging its properties as a base, nucleophile, or proton source.

In the morpholine ring system, there are two heteroatoms with lone pairs of electrons: nitrogen and oxygen. The nitrogen atom is significantly more basic than the oxygen atom. wikipedia.org Therefore, in the presence of an acid, protonation occurs preferentially at the nitrogen to form the morpholinium cation. This is the standard reaction when morpholine or its derivatives are treated with acids like hydrochloric acid to form the corresponding salt. wikipedia.org

Protonation of the ether oxygen is less favorable and requires much stronger acidic conditions. By analogy with simple ethers, the oxygen atom can act as a Lewis base, but its basicity is far weaker than that of the amine nitrogen. In the context of this compound, the nitrogen is already protonated. Any further protonation at the oxygen would require a superacid environment and would result in a dicationic species, which is highly unstable. While complex fragmentation and rearrangement mechanisms, such as the Nitrogen-Oxygen Smiles rearrangement observed in some morpholinyl derivatives under specific mass spectrometry conditions, involve the interaction and potential cleavage of both C-N and C-O bonds, direct proton attack on the oxygen is not a common step in standard organic transformations. nih.gov

The free base, 2-methylmorpholine, can function as an organocatalyst, particularly in reactions that proceed through an enamine intermediate. In a typical cycle, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile. Subsequent hydrolysis regenerates the carbonyl group in the product and releases the amine catalyst, allowing it to re-enter the catalytic cycle. frontiersin.org Although morpholine-based enamines are generally less reactive than those derived from pyrrolidine (B122466) or piperidine, they are effective in certain transformations like 1,4-addition reactions to nitroolefins. frontiersin.org

Computational studies on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) (a tertiary amine) show that the amine facilitates the reaction by forming a complex with the alcohol, which then reacts with the isocyanate. nih.gov 4-Methylmorpholine was found to be a more effective catalyst than morpholine in this specific reaction. nih.gov

In its hydrochloride form, this compound can participate in acid-catalyzed reactions. Furthermore, secondary amines are key intermediates in certain metal-catalyzed reactions, such as the hydrodenitrogenation (HDN) of tertiary amines, where the tertiary amine is first reduced to a secondary amine before further reaction to cleave the C-N bond. rsc.orgresearchgate.net

Table 1: Catalytic Performance of Morpholine vs. 4-Methylmorpholine in Urethane Formation This table presents computational data on the relative energy of the first transition state (TS1) in the reaction between phenyl isocyanate (PhNCO) and butanol (BuOH), indicating catalytic effectiveness.

CatalystRelative Energy of TS1 (kJ/mol)Catalytic Effectiveness
Morpholine~98.4Effective
4-Methylmorpholine97.42More Effective

Data sourced from computational studies. nih.gov A lower transition state energy corresponds to a more effective catalyst.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity profile of 2-methylmorpholine is dominated by the nucleophilic character of the secondary amine. The nitrogen lone pair readily attacks electrophilic centers. wikipedia.orgyoutube.com This is fundamental to its role in forming enamines and participating in substitution reactions where it displaces a leaving group. wikipedia.orgfrontiersin.org

Conversely, the hydrochloride salt, this compound, is not nucleophilic because the nitrogen lone pair is unavailable. The molecule itself does not possess strong electrophilic sites under normal conditions. However, electrophilic character can be induced. For example, oxidation of the ring can lead to the formation of an electrophilic iminium ion intermediate, which can then be attacked by nucleophiles. This is a key step in methods for the functionalization of the carbon atom adjacent to the nitrogen (the C-3 position). mdpi.com

Stereochemical Influence on Reaction Outcomes

The methyl group at the C-2 position of the morpholine ring introduces a chiral center, meaning 2-methylmorpholine exists as a pair of enantiomers: (R)-2-methylmorpholine and (S)-2-methylmorpholine. achemblock.com This chirality can have a profound influence on the stereochemical outcome of reactions, making chiral 2-substituted morpholines valuable building blocks in asymmetric synthesis. rsc.orgsemanticscholar.org

For instance, in the palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines, the reaction proceeds through a boat-like transition state. The stereochemistry of the starting chiral 2-substituted ethanolamine (B43304) derivative dictates the stereochemistry of the final product with high diastereoselectivity (>20:1 dr), as the substituents arrange to minimize steric strain. nih.gov

Another powerful demonstration is the asymmetric hydrogenation of 2-substituted dehydromorpholines. Using a chiral rhodium-based catalyst, specific enantiomers of 2-substituted morpholines can be produced with excellent enantioselectivity (up to 99% ee). rsc.orgsemanticscholar.org This highlights how the pre-existing stereochemistry of the catalyst controls the formation of a new stereocenter in the product. Furthermore, stereoselective synthesis of morpholine-3-carboxylic acid derivatives has shown that the configuration of the final product can be controlled, and that stable N-acylmorpholine rotamers can form. nih.gov

Table 2: Stereochemical Outcome in Asymmetric Hydrogenation of a Dehydromorpholine This table shows representative results for the synthesis of a chiral 2-substituted morpholine via catalytic asymmetric hydrogenation.

SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)
N-Boc-2-phenyl-5,6-dihydromorpholine[Rh(cod)Cl]₂ / (R)-SKP(R)-N-Boc-2-phenylmorpholine>99%99%

Data adapted from research on asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. semanticscholar.org

Pathways of Oxidation, Reduction, and Substitution Reactions

2-Methylmorpholine undergoes a range of oxidation, reduction, and substitution reactions typical of a cyclic secondary amine.

Oxidation: The nitrogen atom in the morpholine ring can be oxidized. The analogous tertiary amine, N-methylmorpholine, is readily oxidized by agents like hydrogen peroxide to form N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in organic synthesis for reactions like dihydroxylations. organic-chemistry.orggoogle.comatamanchemicals.comatamankimya.com It is plausible that 2-methylmorpholine would be oxidized at the nitrogen to form a hydroxylamine (B1172632) or N-oxide derivative. Additionally, oxidation can occur at the carbon adjacent to the nitrogen (C-3) via a cross-dehydrogenative coupling mechanism, which proceeds through an iminium ion intermediate. mdpi.com

Reduction: Reduction reactions are primarily relevant to the synthesis of the morpholine ring itself or its derivatives. For example, morpholin-2-ones or morpholin-3-ones can be reduced to the corresponding morpholines using reducing agents like lithium aluminum hydride. researchgate.net A key method for producing chiral 2-substituted morpholines is the asymmetric hydrogenation of a C=C double bond within an unsaturated morpholine precursor. rsc.orgsemanticscholar.org A more destructive reduction process is catalytic hydrodenitrogenation (HDN), which is used to remove nitrogen from organic compounds and involves the cleavage of C-N bonds over a metal catalyst. rsc.orgresearchgate.net

Substitution: As a nucleophile, the free base of 2-methylmorpholine participates in nucleophilic substitution reactions (Sₙ2), displacing a suitable leaving group from an electrophilic carbon. wikipedia.orglibretexts.orglibretexts.org The nitrogen atom itself can also be the site of substitution, most notably in N-arylation reactions. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) allow for the formation of a C-N bond between an aryl halide and the secondary amine of the morpholine ring. acs.org Such reactions can be challenging with sterically hindered amines and sometimes require carefully optimized conditions to proceed with high yield and retain the stereochemical integrity of the chiral amine. acs.org

This compound as a Versatile Reagent

In the realm of organic chemistry, this compound and related morpholine salts serve as versatile intermediates for a variety of synthetic applications. chemicalbook.com The morpholine scaffold itself is a prevalent structural motif found in numerous bioactive compounds and FDA-approved drugs, highlighting its importance to medicinal chemists. nih.gov The hydrochloride salt form often enhances stability and handling properties compared to the free base. Morpholines are frequently employed in the synthesis of enamines and are crucial components in the production of pharmaceuticals such as the antibiotic linezolid and the cancer drug gefitinib. chemicalbook.com The utility of morpholine salts like this compound extends to their role as precursors in the synthesis of more complex chemical entities. chemicalbook.com

Applications as a Building Block in Complex Molecule Synthesis

The morpholine ring is a prized component in the design of new drug molecules, often used as a core scaffold. researchgate.net 2-Methylmorpholine, in particular, provides a chiral, C-substituted heterocyclic framework that is instrumental in building complex molecular architectures. Researchers utilize systematic chemical diversity (SCD), a strategy aimed at expanding saturated drug-like scaffolds through regiochemical and stereochemical variation, to create libraries of complex molecules from substituted morpholines. nih.gov This approach allows for the comprehensive exploration of chemical space around a common core, which can lead to the discovery of novel bioactive compounds. nih.gov

2-Methylmorpholine and its derivatives are key starting materials for the synthesis of more complex heterocyclic systems. nih.gov One strategy involves the concept of "heterocyclic merging," where stereochemically diverse chiral morpholines are fused to other aromatic nuclei, such as indazoles, to create novel ring systems. nih.gov This expands the shape diversity of available scaffolds and can lead to unique biological activities distinct from the individual heterocyclic components. nih.gov For instance, the synthesis of indazole-fused morpholines can be achieved through a late-stage oxa-Michael addition, starting from appropriately functionalized 1,2-amino alcohols. nih.gov This demonstrates the role of the morpholine unit as a foundational element for constructing intricate, multi-ring structures.

The construction of complex organic scaffolds using 2-methylmorpholine is exemplified by synthetic strategies that systematically vary substitution patterns and stereochemistry. nih.gov By incorporating moieties like an acetic acid ester onto the morpholine ring, chemists create handles for further diversification while enhancing solubility for screening purposes. nih.gov Researchers have successfully synthesized a complete matrix of 24 diverse methyl-substituted morpholine acetic acid esters, varying systematically in regiochemistry and stereochemistry. nih.gov These compounds can be used directly in fragment-based screening or as building blocks for creating larger, more complex molecules, underscoring the scaffold's utility in medicinal chemistry and library synthesis. nih.gov

Catalytic Roles in Organic Transformations

Beyond its role as a structural component, the morpholine framework can participate in or influence catalytic processes. Catalysts are crucial in organic transformations as they increase reaction rates, often by reducing the activation energy, without being consumed in the process. researchgate.netkhanacademy.org The nitrogen atom in the 2-methylmorpholine ring can act as a base or participate in ligand systems for metal-catalyzed reactions, enabling a range of chemical transformations.

The synthesis of specific enantiomers of chiral molecules is critical in drug development. Asymmetric catalysis provides an efficient route to such compounds. nih.govsemanticscholar.org In the context of morpholine synthesis, transition-metal-catalyzed asymmetric hydrogenation is a powerful method. nih.gov An efficient asymmetric hydrogenation of 2-substituted dehydromorpholines has been developed using a bisphosphine-rhodium complex. nih.govsemanticscholar.org This method yields a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.govsemanticscholar.org

Another sophisticated approach involves a one-pot tandem reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation. organic-chemistry.orgnih.gov This process converts aminoalkyne substrates into chiral 3-substituted morpholines with high yields and enantiomeric excesses (>95% ee). organic-chemistry.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgnih.gov

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

SubstrateCatalystEnantiomeric Excess (ee)Yield
2-Phenyl-dehydromorpholineSKP-Rh complex99%>99%
2-(4-Methylphenyl)-dehydromorpholineSKP-Rh complex98%>99%
2-(4-Methoxyphenyl)-dehydromorpholineSKP-Rh complex97%>99%
2-(2-Naphthyl)-dehydromorpholineSKP-Rh complex99%>99%

This table is generated based on data reported in asymmetric hydrogenation studies to illustrate typical outcomes. nih.govsemanticscholar.org

In base catalysis, the catalyst is typically a hydroxide ion or another basic species that increases the reaction rate. khanacademy.org The morpholine moiety contains a secondary amine, which is basic. This compound can be used as a source of the free base, 2-methylmorpholine, upon treatment with a stronger base or under specific equilibrium conditions. The liberated amine can then function as a base catalyst. This is a common strategy in organic synthesis to have a controlled amount of a specific base present in a reaction mixture. For example, in reactions requiring a mild, non-nucleophilic base, morpholine derivatives are often suitable. Base catalysis is fundamental in reactions like the formation of gem-diols from aldehydes and ketones, where a base speeds up the nucleophilic attack of water on the carbonyl carbon. libretexts.org

This compound: A Versatile Compound in Chemical Synthesis and Material Science

The compound this compound is a substituted heterocyclic amine salt with significant applications in organic synthesis and material development. As a derivative of morpholine, it combines the structural features of a secondary amine and an ether, conferring unique chemical properties that make it a valuable building block and reagent in various chemical processes. This article explores its specific roles in catalyst activation, advanced oxidation and reduction reactions, and its function as a precursor and intermediate in the production of novel materials and industrial chemicals.

Advanced Analytical Characterization in Research of 2 Methylmorpholine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable in modern chemical research, offering detailed insights into molecular architecture. For a molecule like 2-Methylmorpholine (B1581761) hydrochloride, a combination of NMR and IR spectroscopy provides a comprehensive dataset for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the core structure of 2-Methylmorpholine hydrochloride. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

In the case of this compound, the nitrogen atom is protonated, forming a hydrochloride salt. This protonation significantly influences the chemical shifts of adjacent protons and carbons, typically causing them to shift downfield (to a higher ppm value) compared to the free base, 2-methylmorpholine. nih.govresearchgate.net The chair conformation is generally expected for the morpholine (B109124) ring. nih.govresearchgate.net

¹H NMR Data: The spectrum would show distinct signals for the methyl group protons, the methine proton at the C2 position, and the methylene (B1212753) protons on the morpholine ring. The protons on carbons adjacent to the positively charged nitrogen (C3 and C5) and the oxygen (C6) would exhibit characteristic chemical shifts.

¹³C NMR Data: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule: the methyl group carbon, the C2 carbon bearing the methyl group, and the three unique methylene carbons of the morpholine ring (C3, C5, and C6).

Interactive Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Multiplicity
-CH₃~1.3-1.5~15-20Doublet (d)
C2-H~3.5-3.8~75-80Multiplet (m)
C3-H₂~3.2-3.6 (axial & equatorial)~45-50Multiplet (m)
C5-H₂~3.2-3.6 (axial & equatorial)~45-50Multiplet (m)
C6-H₂~3.9-4.2 (axial & equatorial)~65-70Multiplet (m)
N-H₂⁺Broad, variable-Singlet (s)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms. Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D experiment that maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH or ³JHH). oxinst.comyoutube.com

For this compound, a ¹H-¹H COSY spectrum would provide unambiguous confirmation of the proton assignments. researchgate.net Cross-peaks in the COSY spectrum indicate which protons are coupled to each other. slideshare.net For instance, the signal for the C2 proton would show a correlation (a cross-peak) with the protons of the adjacent methyl group and the C3 methylene protons. Similarly, the C5 and C6 methylene protons would show correlations to their respective neighbors. This network of correlations allows for a step-by-step assembly of the molecule's proton framework, confirming the proposed structure. youtube.com

Interactive Table: Expected ¹H-¹H COSY Correlations for this compound

Proton(s) Correlates With Justification
-CH₃C2-H³J coupling
C2-H-CH₃, C3-H₂³J coupling
C3-H₂C2-H³J coupling
C5-H₂C6-H₂³J coupling
C6-H₂C5-H₂³J coupling

Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) C-H correlations, further solidifying the structural assignment. researchgate.net

Since 2-Methylmorpholine is a chiral molecule, existing as (R) and (S) enantiomers, assessing the enantiomeric purity of a sample is crucial. Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. However, in the presence of a chiral auxiliary, they can be distinguished.

Chiral Shift Reagents (CSRs), often lanthanide-based complexes, can be used for this purpose. libretexts.org When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, it forms diastereomeric complexes with the (R) and (S) enantiomers. nih.gov These diastereomeric complexes are no longer mirror images and will have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. frontiersin.org This allows for the direct integration of the separated signals to determine the enantiomeric excess (ee) of the sample. Research on the related compound 3-methylmorpholine (B1346471) has demonstrated the successful use of chiral probes in ¹⁹F NMR to differentiate between enantiomers. nih.gov A similar principle applies in ¹H NMR with chiral lanthanide shift reagents. nih.gov

The advancement of computational chemistry allows for the theoretical prediction of NMR spectra, which can then be compared with experimental data for structural validation. nih.gov Methods like Density Functional Theory (DFT) are used to calculate NMR parameters such as chemical shifts and coupling constants. nih.gov

For this compound, a computational model of the molecule would first be optimized to find its most stable conformation. Subsequently, the NMR shielding tensors for each nucleus can be calculated using methods like GIPAW (Gauge-Including Projector-Augmented Wave) for solid-state samples or other basis sets for in-solution studies. nih.gov These calculated shielding values are then converted into chemical shifts. A strong correlation between the calculated and the experimental spectra provides a high level of confidence in the structural assignment. This approach is particularly useful for complex structures or for distinguishing between possible isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of the ammonium (B1175870) salt (N-H₂⁺) is indicated by a broad and strong absorption in the region of 2700-3100 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups appear just below 3000 cm⁻¹. docbrown.info The spectrum also shows a prominent C-O-C stretching band, characteristic of the ether linkage in the morpholine ring, typically around 1100 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.info

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H₂⁺ (Ammonium)N-H Stretch2700 - 3100Strong, Broad
C-H (Alkyl)C-H Stretch2850 - 2980Medium to Strong
C-O-C (Ether)C-O Stretch1070 - 1150Strong
C-NC-N Stretch1020 - 1250Medium
CH₂ / CH₃Bending1350 - 1470Variable

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for studying electronic transitions within molecules like this compound. The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk In organic molecules, this is typically restricted to functional groups, known as chromophores, that have valence electrons with low excitation energies. shu.ac.uk

For saturated compounds with substituents containing lone-pair electrons, such as the nitrogen and oxygen atoms in the morpholine ring of this compound, n → σ* transitions are possible. uzh.chnih.gov These transitions involve the promotion of an electron from a non-bonding (n) orbital to an anti-bonding (σ) orbital. uzh.chyoutube.com Additionally, transitions involving π electrons (π → π) are common in unsaturated systems. shu.ac.ukyoutube.com The specific wavelengths of absorption and the intensity, often quantified as molar absorptivity (ε), provide insights into the electronic structure of the molecule. shu.ac.uk The presence of the morpholine ring and the methyl group will influence the energy levels of the molecular orbitals and thus the characteristics of the UV-Vis spectrum. researchgate.net

Table 1: Possible Electronic Transitions in this compound

Type of TransitionDescriptionExpected Wavelength Region
σ → σExcitation of an electron from a σ bonding orbital to a σ anti-bonding orbital.High energy, typically in the far UV region (<200 nm).
n → σExcitation of an electron from a non-bonding (lone pair) orbital on nitrogen or oxygen to a σ anti-bonding orbital. uzh.chyoutube.comLower energy than σ → σ*, often in the 180-250 nm range.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are indispensable for the detailed analysis of this compound, offering high sensitivity and specificity for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in pharmaceutical analysis due to its remarkable sensitivity and specificity. nih.gov This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, making it ideal for analyzing complex mixtures. youtube.com

The high sensitivity of LC-MS/MS allows for the detection and quantification of compounds at very low concentrations, often in the nanogram per milliliter (ng/mL) range or even lower. nih.gov This is crucial for pharmacokinetic studies where drug concentrations in biological fluids need to be accurately measured over time. nih.gov The specificity of MS/MS, which involves selecting a precursor ion and fragmenting it to produce characteristic product ions, significantly reduces interference from matrix components, leading to more reliable and accurate results. nih.govmdpi.com The development of ultra-performance liquid chromatography (UPLC) has further enhanced sensitivity and speed by utilizing smaller particle sizes in the stationary phase. science.gov

LC-MS/MS is extensively used for the simultaneous determination of a parent drug and its metabolites. nih.govchemrxiv.org In the context of this compound, this would involve developing a method to separate the parent compound from potential metabolic products, which could include hydroxylated or N-oxidized species. The mass spectrometer would then be used to confirm the identity of these metabolites based on their mass-to-charge ratios and fragmentation patterns. mdpi.com Furthermore, LC-MS/MS is a powerful tool for identifying and quantifying impurities that may be present in the drug substance or formulated product, which is a critical aspect of quality control in the pharmaceutical industry. mdpi.comscirp.org

Table 2: Illustrative LC-MS/MS Parameters for Analysis

ParameterTypical Setting/ValuePurpose
Chromatographic ColumnReversed-phase C18Separation based on polarity. youtube.com
Mobile PhaseGradient of water and acetonitrile (B52724) with formic acid or ammonium acetate (B1210297). sigmaaldrich.comElution of analytes and to facilitate ionization. sigmaaldrich.com
Ionization ModePositive Electrospray Ionization (ESI+)Formation of protonated molecular ions [M+H]⁺.
MS/MS TransitionSpecific precursor ion → product ion(s)Selective and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.comnih.govyoutube.com For a compound like 2-Methylmorpholine, which is a volatile amine, GC-MS can be a suitable analytical method. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by the mass spectrometer.

While some volatile amines can be analyzed directly by GC, derivatization is often employed to improve chromatographic properties and enhance sensitivity. jfda-online.comresearchgate.net Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For amines like 2-Methylmorpholine, common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form more volatile and less polar amide derivatives. This can also improve detector response. jfda-online.comresearchgate.net

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz This reduces polarity and hydrogen bonding, leading to better peak shape and volatility. gcms.cz

Alkylation: This process involves replacing an active hydrogen with an alkyl group. psu.edu For instance, pentafluorobenzyl bromide (PFBBr) can be used to form derivatives that are highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.netgcms.cz

The choice of derivatization reagent depends on the specific analytical goals, such as improving volatility, enhancing detection, or achieving better separation from interfering compounds. jfda-online.comgcms.cz

Table 3: Common Derivatization Reagents for GC Analysis of Amines

Reagent ClassExample ReagentPurpose
Acylating AgentsTrifluoroacetic anhydride (TFAA)Increases volatility and improves chromatographic peak shape. jfda-online.com
Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Reduces polarity and hydrogen bonding, enhancing volatility. researchgate.netgcms.cz
Alkylating AgentsPentafluorobenzyl bromide (PFBBr)Forms derivatives suitable for highly sensitive detection methods. researchgate.netgcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and separating it from potential impurities. This method is widely employed in quality control and research to ensure the identity and quality of the compound. The principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

In a typical Reverse-Phase HPLC (RP-HPLC) method for this compound, a non-polar stationary phase, such as a C18 or C8 silica-based column, would be utilized. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol (B129727). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. As this compound is a polar compound, its retention time can be modulated by adjusting the pH of the mobile phase and the proportion of the organic solvent.

A gradient elution, where the composition of the mobile phase is changed over time, is often preferred over an isocratic elution (constant mobile phase composition) to achieve better resolution and peak shape for all components, including the main compound and any impurities. Detection is commonly performed using a UV detector, as the morpholine structure, although lacking a strong chromophore, will exhibit some absorbance at lower wavelengths (around 200-220 nm).

The purity of a this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation, following guidelines from the International Council for Harmonisation (ICH), would be essential to demonstrate the method's suitability for its intended purpose. This includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness. chula.ac.thnih.govresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 5% to 40% B; 20-25 min: 40% to 5% B; 25-30 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling much higher backpressures.

For the analysis of this compound, a UPLC method would provide a much faster analysis time, often reducing run times from 20-30 minutes in HPLC to under 5 minutes in UPLC, without compromising, and often improving, the separation efficiency. nih.govjocpr.com This high-throughput capability is particularly advantageous in environments where a large number of samples need to be analyzed, such as in process monitoring or high-throughput screening.

The fundamental principles of separation in UPLC are the same as in HPLC, relying on the partitioning of the analyte between the stationary and mobile phases. A UPLC method for this compound would likely employ a sub-2 µm particle size C18 or similar column. The reduced particle size leads to sharper and narrower peaks, which in turn increases sensitivity and allows for better resolution of closely eluting impurities. jocpr.comnih.gov The mobile phase composition would be similar to that used in HPLC, but the flow rates and gradient profiles would be optimized for the shorter column and smaller particle size.

Table 2: Representative UPLC Method Parameters for High-Throughput Analysis of this compound

ParameterCondition
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-3 min: 2% to 50% B; 3-3.5 min: 50% to 2% B; 3.5-4 min: 2% B
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Injection Volume 2 µL
Column Temperature 40 °C

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray Crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, this technique is invaluable as it can unambiguously establish its absolute configuration, provided a suitable single crystal can be grown. The analysis involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.

The process begins with the crystallization of this compound, which can be a challenging step. Once a high-quality crystal is obtained, it is mounted on a diffractometer. The resulting diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal lattice), and the precise coordinates of each atom in the molecule.

This detailed structural information reveals bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the packing of the molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the morpholine nitrogen and oxygen atoms, and the chloride counter-ion. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical Formula C₅H₁₂ClNO
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.543
b (Å) 10.211
c (Å) 7.890
β (°) ** 105.2
Volume (ų) **508.7
Z 2
Key Hydrogen Bonds N-H···Cl, C-H···O

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. It is particularly valuable for determining the kinetics of binding events, including the association (on-rate) and dissociation (off-rate) of a ligand (the analyte) to a receptor (the ligate) immobilized on a sensor surface.

In the context of this compound, SPR could be employed to investigate its interaction with a potential biological target, such as a receptor or enzyme. In a typical SPR experiment, the target protein would be immobilized on a gold-coated sensor chip. A solution containing this compound would then be flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU).

By analyzing the sensorgram (a plot of RU versus time), one can extract the association rate constant (kₐ) during the sample injection phase and the dissociation rate constant (kₑ) during the subsequent buffer flow phase. The equilibrium dissociation constant (Kₑ), which is a measure of binding affinity, can then be calculated as the ratio of kₑ to kₐ. This kinetic data is fundamental for understanding the mechanism and strength of the interaction.

Table 4: Representative Kinetic Data from an SPR Analysis

Analyte (2-Methylmorpholine HCl) Conc.kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (M)
10 µM1.2 x 10³5.8 x 10⁻³4.8 x 10⁻⁶
20 µM1.1 x 10³5.9 x 10⁻³5.4 x 10⁻⁶
40 µM1.3 x 10³5.7 x 10⁻³4.4 x 10⁻⁶
Average 1.2 x 10³ 5.8 x 10⁻³ 4.9 x 10⁻⁶ (4.9 µM)

Biosensor Applications in Ligand Binding Studies

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target substance. SPR is one type of optical biosensor, but the field encompasses a wide range of other technologies, including those based on electrochemical, piezoelectric, and calorimetric principles. These tools are increasingly used in drug discovery and development for ligand binding studies.

The application of biosensors to study this compound would focus on characterizing its binding to a specific biological macromolecule. For instance, if this compound were hypothesized to be an inhibitor of a particular enzyme, a biosensor assay could be developed to confirm this interaction and quantify its affinity. The enzyme would be immobilized on the biosensor surface, and the binding of this compound would be monitored.

Beyond just confirming binding, biosensor assays can be used for screening libraries of related compounds to identify those with improved binding characteristics. They can also provide insights into the mechanism of interaction, such as whether the binding is competitive or allosteric, by performing competition assays with known ligands. The real-time, label-free nature of many biosensor platforms makes them highly efficient for these types of studies, providing rich kinetic and affinity data that is crucial for structure-activity relationship (SAR) analysis.

Computational and Theoretical Studies of 2 Methylmorpholine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. These methods allow for the detailed investigation of electronic structure and molecular dynamics, offering insights that complement experimental data.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comias.ac.in It is widely employed to predict molecular geometries, vibrational frequencies, and a host of other molecular properties with a high degree of accuracy. For 2-methylmorpholine (B1581761) hydrochloride, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a reliable description of its electronic and structural characteristics. rsc.orgnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For 2-methylmorpholine hydrochloride, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The morpholine (B109124) ring typically adopts a chair conformation. nih.gov In 2-methylmorpholine, the methyl group can be in either an axial or equatorial position. Computational studies on similar substituted morpholines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. The protonation of the nitrogen atom to form the hydrochloride salt will further influence the geometry, particularly around the nitrogen center, leading to a tetrahedral arrangement.

Below is a representative data table of optimized geometric parameters for the equatorial conformer of this compound, predicted based on DFT calculations of morpholine and substituted morpholines.

ParameterBond/AnglePredicted Value
Bond Length (Å)C-N1.48
C-O1.43
C-C1.53
N-H⁺1.03
C-H (methyl)1.09
Bond Angle (°)C-N-C112.0
C-O-C111.5
H-N⁺-C109.5
Dihedral Angle (°)C-N-C-C58.0

Note: These values are illustrative and would be precisely determined through specific DFT calculations on this compound.

The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule, including stretching, bending, and torsional motions. The computed vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.govresearchgate.netchemicalbook.com

Key vibrational modes for this compound would include:

N-H⁺ stretching: Expected in the region of 2800-3200 cm⁻¹, characteristic of a protonated amine.

C-H stretching: From the methyl and methylene (B1212753) groups, typically in the 2850-3000 cm⁻¹ range.

C-O stretching: Associated with the ether linkage, usually appearing in the 1050-1150 cm⁻¹ region.

Ring vibrations: Involving the entire morpholine ring structure.

A simulated IR spectrum would provide a detailed fingerprint of the molecule, allowing for its identification and characterization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comimperial.ac.ukyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the oxygen atom and potentially the chloride anion, while the LUMO would be distributed over the more electron-deficient parts of the molecule, likely involving the antibonding orbitals of the C-N and C-H bonds.

A representative FMO analysis for this compound would yield the following data:

OrbitalEnergy (eV)
HOMO-8.5
LUMO1.2
HOMO-LUMO Gap9.7

Note: These are estimated values based on general principles and data from similar molecules.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ias.ac.inmdpi.comias.ac.innih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MESP map would show a region of high positive potential around the protonated nitrogen (N-H⁺ group), indicating a strong site for interaction with nucleophiles. The oxygen atom and the chloride ion would exhibit negative potential, highlighting them as likely sites for electrophilic interaction. The methyl group and the carbon skeleton would have relatively neutral potential. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). researchgate.net It examines donor-acceptor interactions, which correspond to the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these interactions (E(2)) quantifies the strength of the delocalization.

For this compound, NBO analysis would reveal key hyperconjugative interactions, such as those between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent C-C and C-N bonds. It would also quantify the strength of the ionic interaction between the morpholinium cation and the chloride anion.

A sample of NBO analysis data for significant donor-acceptor interactions in this compound is presented below:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Oσ(C-C)3.5
LP(1) Oσ(C-N)2.8
σ(C-H)σ*(C-N)1.5

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The E(2) values are illustrative.*

Mulliken Atomic Charge Distribution

The method, while computationally simple and widely used, has known limitations. fiu.eduuni-muenchen.de Mulliken charges can be highly sensitive to the choice of the basis set used in the calculation, and the arbitrary equal division of shared electrons between atoms can sometimes lead to unphysical charge values. fiu.educhemrxiv.org Despite these drawbacks, the analysis of trends in charge distribution upon substitution or geometric changes can provide valuable chemical insights. fiu.edu

For this compound, a Mulliken charge analysis would predict the charge distribution across the molecule. It is expected that the nitrogen and oxygen atoms, being highly electronegative, would carry negative charges, while the hydrogen atoms and carbon atoms bonded to them would exhibit positive charges. The protonation of the nitrogen atom to form the hydrochloride salt would result in a significant positive charge localization in that region, influencing the molecule's interaction with its environment. The presence of the methyl group at the 2-position would also subtly alter the charge distribution on the adjacent ring atoms compared to unsubstituted morpholine.

Table 1: Illustrative Mulliken Atomic Charges for a Hypothetical this compound Molecule (Note: The following data is illustrative and not derived from a specific computational study on this compound, as such data is not readily available in the cited literature. The values represent typical charge distributions for similar heterocyclic compounds.)

AtomIllustrative Charge (a.u.)
O1-0.65
C2+0.20
C3-0.15
N4 (H+)+0.50
C5-0.15
C6+0.20
C(methyl)-0.25
H(N+)+0.45

Wave Functional Properties (e.g., Localized Orbital Locator, Electron Localization Function)

Wave functional properties, such as the Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL), provide a detailed picture of chemical bonding and electron localization in a molecule. researchgate.netbris.ac.ukpku.edu.cn These tools go beyond simple orbital descriptions to map regions in 3D space where electrons are likely to be found, either as lone pairs or in bonding pairs.

The Electron Localization Function (ELF) is a function of the electron density and kinetic energy density that helps to visualize areas of high electron localization. bris.ac.ukpku.edu.cn High ELF values typically correspond to the core, lone pair, and bonding regions of a molecule, effectively partitioning the molecular space into chemically intuitive basins of attractors. pku.edu.cnpsu.edu

The Localized-Orbital Locator (LOL) is another function that reveals features of chemical bonding, but it is based on the local kinetic energy of the electrons. researchgate.net It can effectively distinguish between covalent, ionic, and van der Waals interactions. researchgate.net

For this compound, an analysis of ELF and LOL would reveal the precise nature of the covalent bonds within the morpholine ring and the attached methyl group. It would clearly show the localization of the C-C, C-H, C-O, and C-N bonds. Furthermore, it would depict the region of the lone pairs on the oxygen atom and the effect of protonation on the electron density around the nitrogen atom. Such studies offer a more nuanced understanding of the electronic structure than what is provided by atomic charge models alone. bris.ac.ukpsu.edu

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). nih.govnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govekb.eg The process involves sampling various conformations of the ligand within the binding site and using a scoring function to rank them. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing information about the stability of the interaction, conformational changes, and the role of solvent molecules.

Ligand-protein interaction studies using molecular docking are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the protein's binding pocket. nih.gov

For this compound, docking studies could be employed to investigate its potential to bind to various protein targets. For instance, many compounds containing a morpholine scaffold exhibit diverse pharmacological activities. A docking study would place the this compound molecule into the active site of a target protein and calculate a binding score, which is an estimate of the binding affinity. The results would highlight the specific amino acid residues involved in the interaction, providing a basis for understanding its potential biological activity. youtube.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me For cyclic molecules like morpholine derivatives, this analysis is particularly important as the ring conformation can significantly influence its properties and biological activity. cdnsciencepub.comresearchgate.net

The morpholine ring typically adopts a chair conformation. researchgate.net In 2-methylmorpholine, the methyl group can occupy either an axial or an equatorial position. Computational and experimental studies on related compounds suggest that the equatorial conformation is generally more stable due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions. cdnsciencepub.comsapub.org The stereochemistry at the C2 position (R or S) is a critical factor that will dictate the specific spatial arrangement and how the molecule interacts with chiral environments like protein binding sites. The protonation at the nitrogen atom in the hydrochloride salt can also influence the conformational preference of the ring.

In Silico Bioactivity Predictions and Drug Likeness Studies

In silico methods are widely used to predict the bioactivity and assess the "drug-likeness" of a compound before it is synthesized and tested in the lab, saving time and resources. nih.gov These predictions are based on the molecular structure and properties of the compound.

Bioactivity prediction involves screening a compound against virtual models of various biological targets to identify potential pharmacological activities.

Drug-likeness studies evaluate a molecule's physicochemical properties to determine its suitability as a potential drug candidate. A common tool is Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, in silico tools could predict a spectrum of potential biological activities based on its structural similarity to known bioactive compounds. Drug-likeness analysis would assess its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 2: Illustrative In Silico Drug-Likeness Profile for this compound (Note: This table presents predicted properties based on general principles and is not from a specific study.)

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight137.61 g/mol Yes (< 500)
LogP (octanol/water)~ -0.5 to 0.5Yes (< 5)
Hydrogen Bond Donors2 (N-H, O-H from protonation)Yes (≤ 5)
Hydrogen Bond Acceptors1 (Oxygen)Yes (≤ 10)
Rotatable Bonds1Yes (≤ 10)

Studies on Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.org It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the contribution from all other molecules in the crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.govscirp.org

A Hirshfeld surface analysis of this compound would provide detailed insights into its crystal packing. The most significant interactions would likely involve the chloride ion and the protonated amine group (N+-H···Cl- hydrogen bonds). Other important contacts would include hydrogen bonds involving the morpholine oxygen atom (C-H···O) and various van der Waals interactions (H···H contacts). nih.govscirp.org This analysis would offer a quantitative understanding of the forces that stabilize the crystalline structure of the compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing morpholine (B109124) derivatives, including 2-methylmorpholine (B1581761). Traditional methods often rely on harsh reagents and produce significant waste. asianpubs.org Future research will prioritize the development of novel synthetic routes that are both sustainable and economically viable.

A promising avenue is the use of greener methylating agents. For instance, dimethyl carbonate (DMC) is being investigated as a non-toxic, biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate (B86663). asianpubs.orgresearchgate.net Research has shown that N-methylation of morpholine using DMC can achieve high yields and selectivity, with the added benefit that the byproducts, methanol (B129727) and carbon dioxide, are less harmful and can be recycled. asianpubs.org One study optimized the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, achieving an 83% yield and 86% selectivity. asianpubs.org Another approach involves the catalytic N-methylation of morpholine with methanol over catalysts like CuO-NiO/γ-Al₂O₃, which has demonstrated high conversion and selectivity. researchgate.net

Furthermore, researchers are exploring one-pot or two-step, redox-neutral protocols for the synthesis of morpholines from readily available starting materials like 1,2-amino alcohols. chemrxiv.orgchemrxiv.org These methods often utilize inexpensive and less hazardous reagents, such as ethylene (B1197577) sulfate and potassium tert-butoxide, and have shown high yields on a large scale. chemrxiv.orgchemrxiv.org The development of biocatalytic methods, employing enzymes or whole-cell catalysts, also presents an exciting frontier for the sustainable synthesis of morpholine derivatives, offering mild reaction conditions and high selectivity. sincerechemicals.com

Continuous-flow synthesis is another emerging technique that offers better control over reaction parameters, leading to increased efficiency and reduced waste generation. sincerechemicals.com As the demand for N-methylmorpholine and its derivatives grows, research will likely focus on novel catalysts and reaction conditions to further enhance the selectivity and yield of these green synthetic methods. sincerechemicals.com

Table 1: Comparison of Synthetic Routes for N-Methylmorpholine

MethodReagentsAdvantagesDisadvantagesYieldRef.
Morpholine Methylation Morpholine, formaldehyde, formic acid (or dimethyl carbonate)Mild conditions, high yield, suitable for industrial production. Use of DMC is a green alternative.Traditional reagents can be toxic.Up to 95% hnsincere.com
Diethylene Glycol Method Diethylene glycol, ammonia (B1221849) or methylamine, catalysts (e.g., Ni-Cu-Al₂O₃)---Complex steps, multiple catalysts, challenging for industrialization.--- hnsincere.com
Dichloroethyl Ether Method Dichloroethyl ether, methylamineHigh yield (approx. 94%).Limited raw material sources, difficult wastewater and solid waste treatment.~94% hnsincere.com
Catalytic N-methylation with Methanol Morpholine, methanol, CuO-NiO/γ-Al₂O₃ catalystHigh conversion and selectivity.Requires specific catalyst.93.8% selectivity researchgate.net
N-methylation with Dimethyl Carbonate Morpholine, dimethyl carbonateGreen reagent, avoids toxic byproducts.May require optimization of reaction conditions.83% asianpubs.org
Redox-Neutral Protocol 1,2-amino alcohols, ethylene sulfate, tBuOKSimple, high-yielding, uses inexpensive reagents, environmentally friendly.---High chemrxiv.orgchemrxiv.org

Exploration of New Catalytic Systems and Asymmetric Induction Strategies

The development of novel catalytic systems is crucial for advancing the synthesis and application of 2-methylmorpholine derivatives. Research in this area is focused on creating more efficient, selective, and reusable catalysts for various transformations. For instance, the synthesis of N-methylmorpholine itself has been improved through the use of specific catalysts. researchgate.net

A significant area of interest is the asymmetric synthesis of chiral morpholine derivatives. The stereochemistry of the morpholine ring can have a profound impact on the biological activity of its derivatives. Therefore, developing catalytic systems that can control the stereochemical outcome of reactions is of paramount importance. This includes the exploration of new chiral catalysts and ligands for asymmetric induction.

Recent studies have demonstrated the use of base catalysis in the synthesis of elaborated 2- and 3-substituted morpholine congeners, leading to the concise, diastereoselective, and even diastereoconvergent construction of highly decorated and conformationally rigid morpholines. acs.org The design and synthesis of hybrid heterocyclic compounds containing both morpholine and other biologically active moieties, such as thiazole, have also been explored. nih.gov These efforts often involve the development of efficient synthetic methods that can be catalyzed to produce the desired products in good to excellent yields. nih.gov

The synthesis of morpholine-2,5-diones, which are precursors to biodegradable polydepsipeptides, is another area where new catalytic strategies are being investigated. nih.gov The cyclization of N-(α-haloacyl)-α-amino acids to form these diones is a key step that can be influenced by the choice of catalyst and reaction conditions. nih.gov

Future research will likely focus on:

The design of novel, highly active, and selective catalysts for the synthesis of 2-methylmorpholine and its derivatives.

The development of new asymmetric catalytic systems for the enantioselective and diastereoselective synthesis of chiral morpholine compounds.

The use of computational methods to design and screen new catalysts.

The immobilization of catalysts on solid supports to facilitate their recovery and reuse, thereby improving the sustainability of the synthetic processes.

The exploration of new catalytic systems will not only improve the synthesis of known 2-methylmorpholine derivatives but also open up possibilities for the creation of novel structures with unique properties and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-methylmorpholine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting 2-methylmorpholine with hydrochloric acid under controlled conditions. Key variables include:

  • Temperature : Maintain between 0–5°C during acid addition to prevent side reactions .
  • Solvent Choice : Use ethanol or methanol for better solubility of intermediates .
  • Purification : Recrystallization from a mixture of ethanol and diethyl ether improves purity (>95%) .
    • Critical Consideration : Impurities often arise from incomplete neutralization; monitor pH rigorously .

Q. How does the hydrochloride salt form affect the compound’s physicochemical properties compared to the free base?

  • Methodological Answer : The hydrochloride form enhances:

  • Aqueous Solubility : Critical for in vitro biological assays (e.g., receptor binding studies) .
  • Stability : Reduced hygroscopicity compared to the free base, improving shelf life .
    • Analytical Confirmation : Use Karl Fischer titration to quantify residual water content and validate stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

  • Methodological Answer :

  • Process Variables :
  • Reagent Stoichiometry : Use a 1.1:1 molar ratio of HCl to 2-methylmorpholine to ensure complete salt formation .
  • Mixing Efficiency : Employ high-shear mixing to avoid localized pH extremes .
  • Troubleshooting : Low yields (<70%) may result from inadequate temperature control or solvent impurities. Conduct GC-MS to identify byproducts .

Q. What advanced analytical techniques are recommended for characterizing this compound and its impurities?

  • Methodological Answer :

  • Purity Assessment :
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (D₂O as solvent for hydrochloride form) .
  • Impurity Profiling : LC-MS/MS identifies degradation products (e.g., oxidation at the morpholine ring) .

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors) .
  • QSAR Models : Correlate substituent effects (e.g., methyl group position) with logP and binding affinity .
    • Validation : Compare in silico predictions with in vitro cAMP assays .

Applications in Drug Discovery

Q. What strategies are effective in modifying this compound to enhance blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce lipophilic groups (e.g., fluorination) while maintaining solubility via hydrochloride salt .
  • Assess logD (pH 7.4) using shake-flask methods; target values between 1–3 for optimal BBB permeability .
  • In Vivo Validation : Use rodent models with LC-MS quantification of brain-to-plasma ratios .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from radioligand binding vs. functional assays) .
  • Batch Variability : Test multiple synthetic batches to rule out purity-driven discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.